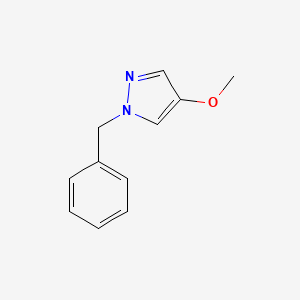

1-Benzyl-4-methoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-benzyl-4-methoxypyrazole |

InChI |

InChI=1S/C11H12N2O/c1-14-11-7-12-13(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |

InChI Key |

MBEXEUYLJHYMIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN(N=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Characterization of 1 Benzyl 4 Methoxy 1h Pyrazole

The synthesis of 1-benzyl-4-methoxy-1H-pyrazole can be achieved through various synthetic routes, often involving the formation of the pyrazole (B372694) ring followed by or concurrent with the introduction of the benzyl (B1604629) and methoxy (B1213986) substituents. One common approach involves the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent.

For instance, a plausible synthetic pathway could involve the reaction of benzylhydrazine (B1204620) with a suitable 1,3-dicarbonyl compound bearing a methoxy group at the 2-position. Another strategy could be the N-benzylation of a pre-formed 4-methoxypyrazole.

Detailed characterization of this compound is crucial to confirm its structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Not widely documented, likely a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

| Melting Point | Not widely documented |

| Boiling Point | Not widely documented |

Table 2: Spectroscopic Data for this compound (Predicted/Typical Values)

| Technique | Data |

| ¹H NMR | Chemical shifts (δ, ppm) for:- Methoxy protons (s, ~3.8 ppm)- Benzyl CH₂ protons (s, ~5.3 ppm)- Pyrazole ring protons (s, ~7.4 and 7.6 ppm)- Phenyl protons (m, ~7.2-7.4 ppm) |

| ¹³C NMR | Chemical shifts (δ, ppm) for:- Methoxy carbon (~56 ppm)- Benzyl CH₂ carbon (~55 ppm)- Pyrazole ring carbons (~110, 130, 140 ppm)- Phenyl carbons (~127-137 ppm) |

| Mass Spec (MS) | m/z for [M+H]⁺: ~189.10 |

| Infrared (IR) | Characteristic absorption bands (cm⁻¹) for:- C-O stretching (ether)- C=N and C=C stretching (aromatic rings)- C-H stretching (aromatic and aliphatic) |

Note: The spectroscopic data presented are typical or predicted values and may vary slightly based on the specific experimental conditions and the presence of impurities.

Chemical Properties and Reactivity

The chemical reactivity of 1-benzyl-4-methoxy-1H-pyrazole is dictated by the interplay of the pyrazole (B372694) core and its substituents. The benzyl (B1604629) group at the N1 position and the methoxy (B1213986) group at the C4 position significantly influence the electron density and steric accessibility of the pyrazole ring.

The C4 position, being electron-rich due to the methoxy group, is activated towards electrophilic substitution, although this position is already substituted. The C5 and C3 positions remain potential sites for certain reactions. The benzyl group provides steric hindrance around the N1 position. The pyrazole ring itself is generally stable to oxidation and reduction under mild conditions. chemicalbook.com

Reactivity and Chemical Transformations of 1 Benzyl 4 Methoxy 1h Pyrazole

Scaffold Modification and Diversity-Oriented Synthesis

The 1-benzyl-4-methoxy-1H-pyrazole scaffold is a valuable starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules. The inherent reactivity of the pyrazole (B372694) ring, combined with the influence of the N-benzyl and C4-methoxy substituents, allows for a wide range of chemical transformations. These modifications are crucial for exploring chemical space and developing novel compounds, often with applications in medicinal chemistry and materials science. chim.itclockss.org The pyrazole core itself is considered a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. nih.gov

The modification of the pyrazole scaffold can be approached by targeting different positions on the heterocyclic ring. The presence of the benzyl (B1604629) group at the N1 position and the methoxy (B1213986) group at the C4 position influences the regioselectivity of subsequent reactions. For instance, the C5 position of the pyrazole ring is a common site for functionalization through reactions like palladium-catalyzed direct arylation. researchgate.net

Research on related pyrazole derivatives provides significant insight into the potential transformations applicable to this compound. For example, studies on 1-benzyl-1H-pyrazole-4-carbaldehyde show that the aldehyde group at the C4 position can be readily transformed through oxidation to a carboxylic acid or reduction to an alcohol, providing handles for further diversification. While the subject compound has a methoxy group instead of a carbaldehyde, the principle of modifying the C4 substituent is a key strategy in pyrazole chemistry.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines from 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines demonstrates how the pyrazole core can be annulated to form more complex, fused heterocyclic systems. researchgate.net This highlights a powerful approach for scaffold modification, where the initial pyrazole serves as a template for building polycyclic structures.

Several synthetic strategies are employed to modify the pyrazole scaffold, leading to a diverse range of derivatives. These methods often involve multicomponent reactions or sequential functionalization steps.

Cross-Coupling Reactions: The pyrazole ring, particularly when functionalized with a leaving group like iodine, is amenable to various cross-coupling reactions. For example, 4-iodopyrazole (B32481) derivatives readily participate in Suzuki-Miyaura coupling to form biaryl structures. This suggests that a 5-halo-1-benzyl-4-methoxy-1H-pyrazole derivative could serve as a versatile intermediate for introducing a wide array of aryl or heteroaryl substituents at the C5 position.

Cycloaddition Reactions: The pyrazole scaffold can be elaborated through cycloaddition reactions. For instance, 1,3-dipolar cycloadditions are used to construct fused pyrazole systems or to attach other heterocyclic rings. imist.manih.gov This approach is central to diversity-oriented synthesis, enabling the rapid construction of complex molecular architectures from simpler precursors. chim.it

Functional Group Interconversion: The substituents on the pyrazole ring can be chemically transformed to introduce new functionalities. The N-benzyl group itself can be modified, although it is often used as a stable protecting group. More commonly, other positions on the pyrazole ring are functionalized and then elaborated. For example, the synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides from a pyrazol-5-amine precursor showcases the derivatization of an amino group on the pyrazole scaffold to generate a library of amide compounds. tandfonline.com

The following table summarizes selected examples of reactions used for the diversification of pyrazole-based scaffolds, which are applicable to derivatives of this compound.

| Reaction Type | Starting Material (Analog) | Reagents and Conditions | Product Type | Reference |

| Amide Coupling | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Acid chlorides, triethylamine, dichloromethane, 0-5°C to RT | N-pyrazol-5-yl)benzamides | tandfonline.com |

| Vilsmeier-Haack Formylation | 1-Benzyl-1H-pyrazole | POCl₃/DMF, 70°C, 12 hours | 1-Benzyl-1H-pyrazole-4-carbaldehyde | |

| Cyclocondensation | 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines | Acetophenones, DMF-DMA, pyridine, 120°C | Pyrazolo[1,5-a]pyrimidin-2-amines | researchgate.net |

| Suzuki Coupling | 4-Bromo-1H-1-tritylpyrazole | Arylboronic acids | 4-Aryl-1H-pyrazoles | researchgate.net |

| 1,3-Dipolar Cycloaddition | 4-Allyl-2-methoxyphenol (as dipolarophile) | N-aryl-C-ethoxycarbonitrilimine | 4,5-dihydro-1H-pyrazole derivatives | imist.ma |

The pyrazole scaffold has been successfully employed in several diversity-oriented synthesis campaigns to generate libraries of compounds for biological screening. These campaigns often utilize multicomponent reactions to maximize structural diversity in a minimum number of synthetic steps. chim.it For example, a one-pot, three-component synthesis has been developed for 1,3,5-trisubstituted pyrazoles. chim.it

Another approach involves a consecutive four-component synthesis to produce substituted pyrazoles and pyrimidines, showcasing the efficiency of multicomponent strategies in building molecular complexity. chim.it The functionalization of the pyrazole core at various positions allows for the fine-tuning of electronic and steric properties, which is essential for optimizing interactions with biological targets. chim.itnih.gov

The synthesis of pyrazolo[4,3-d] Current time information in Bangalore, IN.triazin-4-ones is another example of how a pyrazole precursor can be used to build fused heterocyclic systems in a diversity-oriented fashion. clockss.orgresearchgate.net By varying the substituents on the starting pyrazole and the reagents used in the cyclization step, a wide array of structurally diverse products can be obtained. clockss.org

The table below provides examples of diverse scaffolds synthesized from pyrazole precursors.

| Starting Pyrazole Type | Reaction Strategy | Resulting Scaffold | Key Feature | Reference |

| Substituted Hydrazones | Vilsmeier-Haack Reaction | 1,3-disubstituted-1H-pyrazole-4-carbaldehydes | Introduction of a versatile aldehyde group | nih.gov |

| 4-Amino-3-methylpyrazole-5-carboxamides | Diazotization/Cyclization | Pyrazolo[4,3-d] Current time information in Bangalore, IN.triazin-4-ones | Formation of a fused triazinone ring | researchgate.net |

| Alkynyl Sulfonyl Fluorides | Cycloaddition with hydrazonoyl chlorides | 1,3,4-trisubstituted-1H-pyrazole-5-sulfonyl fluorides | Click chemistry approach for rapid diversification | nih.gov |

| 3-(4-Bromophenyl)pyrazole | N-alkylation and Suzuki coupling | 1-(4-Methoxy-benzyl)-3-(4-aryl-phenyl)-1H-pyrazole | Sequential functionalization for complex biaryls | nih.gov |

Theoretical and Computational Investigations of 1 Benzyl 4 Methoxy 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern chemical research, enabling the detailed study of molecular structures and properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a compound like 1-Benzyl-4-methoxy-1H-pyrazole, calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties. researchgate.netnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole and phenyl rings, while the LUMO may be distributed across the pyrazole moiety, indicating potential sites for electronic transitions and reactions. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Electronic Properties for a Pyrazole Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

Computational methods are widely used to predict and help interpret spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical values are often plotted against experimental data, and a high correlation coefficient indicates a good agreement between the calculated structure and the actual molecule in solution. dergipark.org.tr

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. dergipark.org.trmdpi.com The Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsions. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. jksus.org These calculations help in understanding the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions within the aromatic system.

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the pyrazole ring to the benzyl (B1604629) group (N1-CH₂) and the pyrazole ring to the methoxy (B1213986) group (C4-O).

Aromaticity Analysis of the Pyrazole Ring System

The pyrazole ring is a five-membered aromatic heterocycle that follows Hückel's rule, with a 6 π-electron system. beilstein-journals.orguj.edu.pl Its aromaticity is a key determinant of its stability and chemical properties. globalresearchonline.net Computational methods can quantify this aromaticity using several indices:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A significant negative value (e.g., -10 to -15 ppm for pyrazoles) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. Studies show that pyrazole is a highly aromatic compound, although its aromaticity can be slightly influenced by the electronic nature of its substituents. uj.edu.pl

The benzyl and methoxy substituents on the this compound are expected to modulate the electronic properties of the ring but not to disrupt its fundamental aromatic character.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for exploring reaction pathways and understanding mechanisms. For this compound, this could include studying its synthesis or its subsequent reactions. For instance, the common synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.com

A theoretical study of such a reaction would involve:

Optimizing the geometries of reactants, intermediates, transition states (TS), and products.

Performing an Intrinsic Reaction Coordinate (IRC) analysis to confirm that the identified transition state correctly connects the reactants and products.

Such studies provide a detailed, step-by-step view of the bond-making and bond-breaking processes, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction (mechanistic insights)

Given that pyrazole derivatives are prevalent in medicinal chemistry, computational techniques like molecular docking and molecular dynamics (MD) are essential for predicting their potential as therapeutic agents. researchgate.neteurasianjournals.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (this compound) when it binds to the active site of a biological target, such as an enzyme or receptor. mdpi.comproquest.com The output of a docking simulation is typically a binding energy score (e.g., in kcal/mol) and a predicted binding pose, which shows the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds). These simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the durability of the key interactions identified in the docking pose.

These simulations are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing. ijpbs.com

Illustrative Molecular Docking Results for a Pyrazole Derivative

| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (K_i) (µM) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.5 | 0.5 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase (VEGFR-2) | -10.1 | 0.2 | Cys919, Asp1046, Glu885 |

| Aurora A Kinase | -8.7 | 1.2 | Arg220, Thr217, Lys162 |

Advanced Applications of 1 Benzyl 4 Methoxy 1h Pyrazole in Chemical Research

Role as a Building Block in Complex Organic Synthesis

While many heterocyclic compounds serve as starting materials for complex syntheses, the pyrazole (B372694) core is frequently the target product of sophisticated synthetic strategies, particularly those involving multicomponent reactions.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. nih.gov In the context of pyrazole chemistry, MCRs are a powerful tool for the construction of the pyrazole ring itself, rather than using a pre-formed pyrazole like 1-benzyl-4-methoxy-1H-pyrazole as a building block. nih.govmdpi.com

The synthesis of substituted pyrazoles often proceeds via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org For instance, a general three-component approach might involve the reaction of an aldehyde, a β-ketoester, and a hydrazine to yield a highly substituted pyrazole. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov Pyrazolone, a related structure, is also a common participant in MCRs to produce fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. researchgate.netnih.gov Therefore, the role of this compound in this area is more accurately characterized as a representative of a class of compounds that are desirable synthetic targets accessible through MCR methodologies.

The application of this compound specifically as a chiral auxiliary or ligand scaffold is not prominently documented in current literature. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. sigmaaldrich.comresearchgate.net

However, the pyrazole structure is a well-established and valuable scaffold in the design of chiral ligands for asymmetric catalysis. nih.gov Chiral ligands containing pyrazole moieties are used in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. acs.orgacs.org The nitrogen atoms of the pyrazole ring can effectively coordinate with metal centers, and by attaching chiral substituents to the pyrazole backbone, a chiral environment is created around the catalytic site. This influences the reaction pathway to favor the formation of one enantiomer over the other. nih.gov The development of nonsymmetrical P,N-ligands, for example, has proven highly successful, and heterocyclic scaffolds like pyrazole are integral to this ligand design strategy. nih.gov While this specific compound may not be used, its core structure is fundamental to the field of asymmetric synthesis.

Applications in Materials Science

The unique combination of a benzyl (B1604629) group, a methoxy (B1213986) group, and the pyrazole ring in this compound endows it with properties that could be harnessed in the development of novel materials. The benzyl group can introduce steric bulk and pi-stacking interactions, while the methoxy group can influence solubility and electronic properties. The pyrazole ring itself offers versatile coordination sites for metal ions and hydrogen bonding capabilities. researchgate.netnih.gov

Although no polymers incorporating this compound have been explicitly reported, the functional groups present on the molecule allow for its potential integration into polymeric structures through several synthetic strategies. Pyrazole derivatives are known to be incorporated into polymers to enhance their thermal stability, metal-ion binding capacity, or optical properties.

One possible approach is the functionalization of the benzyl or pyrazole ring with a polymerizable group, such as a vinyl or acrylate moiety. Subsequent polymerization would yield a polymer with pendant this compound units. Such materials could find applications as polymer-supported ligands for catalysis or as materials with tunable refractive indices.

Another avenue is the use of this compound as a monomer in condensation polymerization. If functionalized with appropriate reactive groups (e.g., carboxylic acids, amines), it could be copolymerized with other monomers to create novel polymer backbones. The properties of the resulting polymer would be influenced by the rigidity and coordination ability of the pyrazole unit.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Required Functionalization | Potential Polymer Properties |

| Addition Polymerization | Vinyl or acrylate group on the benzyl or pyrazole ring | Metal-ion chelation, modified optical properties |

| Condensation Polymerization | Carboxylic acid, amine, or hydroxyl groups | Enhanced thermal stability, tailored morphology |

Pyrazole derivatives are extensively used as ligands in the construction of coordination polymers (CPs) or metal-organic frameworks (MOFs). acs.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal ions, acting as bridging ligands to form one-, two-, or three-dimensional networks. acs.orgresearchgate.net The specific structure and properties of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the structure of the organic ligand.

In the case of this compound, the N2 nitrogen of the pyrazole ring is the primary coordination site. The benzyl and methoxy substituents would act as pendant groups, influencing the packing of the coordination polymer and the properties of the resulting material, such as pore size and chemical environment within the framework.

The formation of coordination polymers with this compound could be achieved by reacting it with various metal salts under solvothermal conditions. The choice of metal ion (e.g., Cu(II), Zn(II), Co(II)) and the reaction conditions would determine the final topology and dimensionality of the network. acs.org Such materials could exhibit interesting magnetic, luminescent, or catalytic properties.

Table 2: Hypothetical Coordination Polymers of this compound

| Metal Ion | Potential Network Dimensionality | Potential Applications |

| Cu(II) | 1D chain, 2D layer | Catalysis, magnetic materials |

| Zn(II) | 2D layer, 3D framework | Luminescence, sensing |

| Co(II) | 1D chain, 3D framework | Magnetic materials, gas storage |

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which involve non-covalent interactions, are central to the potential applications of this compound. The pyrazole ring can participate in hydrogen bonding, with the N1-H group acting as a hydrogen bond donor and the N2 atom as an acceptor. nih.gov These interactions can lead to the formation of well-defined supramolecular assemblies, such as dimers, chains, or more complex networks in the solid state. nih.gov

The benzyl and methoxy groups would play a crucial role in directing these supramolecular assemblies through steric effects and weaker interactions like C-H···π and π-π stacking. The interplay of these non-covalent forces could be exploited to design crystalline materials with specific architectures and properties.

Furthermore, the potential of this compound to act as a host in host-guest systems can be envisioned. The aromatic rings and the methoxy group could create a cavity or a binding site capable of encapsulating small guest molecules. The recognition and binding of guest molecules would be driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. Such host-guest systems could have applications in areas like molecular sensing, separation, and drug delivery. The study of related 3,5-dimethyl-4-arylpyrazoles has shown that substituents on the phenyl ring significantly influence the hydrogen-bonding modes and the resulting supramolecular structures. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for pyrazole (B372694) synthesis exist, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, future research should focus on developing more efficient, sustainable, and scalable routes to 1-Benzyl-4-methoxy-1H-pyrazole and its derivatives. nih.gov Key areas for exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water), reusable catalysts, and microwave-assisted or ultrasound-assisted synthesis can lead to more sustainable production methods. mdpi.com For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for some pyrazole derivatives. mdpi.com

Catalytic Methods: Exploring novel catalytic systems, including transition-metal catalysts or organocatalysts, could provide milder reaction conditions and higher regioselectivity. nih.govnih.gov For example, copper-catalyzed three-component processes have demonstrated high yields and excellent regioselectivity in the synthesis of N-substituted pyrazoles. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced steps, less waste, improved time efficiency. mdpi.comnih.gov | Designing reaction cascades that form the substituted pyrazole ring in a single pot. |

| Green Solvents/Catalysts | Environmentally friendly, reduced toxicity, potential for catalyst recycling. mdpi.com | Investigating water as a solvent and the use of heterogeneous catalysts. mdpi.com |

| Microwave/Ultrasound | Faster reaction times, potentially higher yields. mdpi.com | Optimization of reaction conditions for this compound synthesis. |

| Novel Catalysis | Milder conditions, higher regioselectivity, broader substrate scope. nih.govnih.gov | Screening of new transition-metal and organocatalysts for the key bond-forming steps. |

Investigation of Advanced Functionalization Strategies

The this compound scaffold offers multiple sites for further chemical modification. Future research should systematically explore the functionalization of the pyrazole core, the benzyl (B1604629) ring, and the methoxy (B1213986) group to generate a diverse library of analogues for various applications.

C-H Activation: Direct C-H activation and functionalization of the pyrazole and benzyl rings represent a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce a wide range of aryl, heteroaryl, and alkynyl groups at specific positions, which is crucial for tuning the electronic and steric properties of the molecule. nih.gov

Modification of the Methoxy Group: The methoxy group at the C4 position can be demethylated to a hydroxyl group, which can then serve as a handle for introducing a variety of functional groups through etherification or esterification, thereby expanding the chemical space of accessible derivatives. beilstein-journals.org

Comprehensive Structure-Reactivity Relationship Studies

A fundamental understanding of how the structural features of this compound and its derivatives influence their chemical reactivity and biological activity is crucial for rational design.

Electronic Effects: Systematic studies on how electron-donating and electron-withdrawing substituents on both the benzyl and pyrazole rings affect the electron density distribution and reactivity of the pyrazole core are needed. This knowledge is vital for predicting reaction outcomes and designing molecules with specific electronic properties.

Steric Effects: The steric hindrance imposed by different substituents can influence the accessibility of reactive sites and the conformational preferences of the molecule, which in turn can impact its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to correlate the structural features of a series of this compound analogues with their observed biological activities. tandfonline.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. tandfonline.com

| Structural Position | Potential Modifications | Impact on Properties |

| Pyrazole Ring (C3, C5) | Halogenation, Nitration, Acylation | Modulates electronic properties and provides handles for further functionalization. |

| Benzyl Ring | Introduction of substituents (e.g., -NO2, -Cl, -OCH3) | Alters steric and electronic properties, influencing biological target interactions. |

| Methoxy Group | Demethylation to -OH, followed by derivatization | Creates new hydrogen bonding capabilities and attachment points for other moieties. |

Exploration of New Biological Target Interaction Mechanisms

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govmdpi.com Future research should aim to identify novel biological targets for this compound and its derivatives.

High-Throughput Screening: Screening a library of this compound derivatives against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover new therapeutic opportunities. nih.gov

Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies are essential to understand how they interact with their biological targets at the molecular level. This includes identifying the specific binding site and characterizing the nature of the molecular interactions.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cell-based or whole-organism models can identify compounds that produce a desired physiological effect, even if the specific molecular target is initially unknown.

Integration into Nanomaterials or Catalytic Systems

The unique properties of the pyrazole nucleus make it an attractive candidate for applications in materials science and catalysis.

Nanoparticle Functionalization: this compound and its derivatives can be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. acs.org This can improve the stability, biocompatibility, and targeting capabilities of the nanoparticles for applications in drug delivery, bioimaging, and diagnostics. For instance, pyrazole-enriched cationic nanoparticles have been explored as promising antibacterial agents. mdpi.com

Ligands for Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal centers, forming stable metal complexes. nih.gov These complexes can be investigated for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to optimize the performance of the catalyst. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules by providing insights into their properties and interactions at the atomic level. eurasianjournals.comeurasianjournals.com

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.com This information can guide synthetic efforts and help to rationalize experimental observations.

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding mode and affinity of these compounds to biological targets. eurasianjournals.comnih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions and help to assess the stability of the complex over time. tandfonline.comeurasianjournals.com

Machine Learning and AI: Emerging machine learning and artificial intelligence techniques can be trained on existing data to predict the properties, activities, and even synthetic routes for new this compound derivatives, further accelerating the design-synthesis-test cycle. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-methoxy-1H-pyrazole?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclocondensation reactions. For example:

- Cyclocondensation of hydrazines with β-keto esters or malonate derivatives : Ethyl acetoacetate reacts with substituted hydrazines (e.g., benzylhydrazine) in the presence of a base to form the pyrazole core. Methoxy groups are introduced via alkylation or substitution reactions .

- Microwave-assisted synthesis : This method reduces reaction time and improves yields. For instance, DMF-DMA (dimethylformamide dimethyl acetal) can facilitate cyclization under microwave conditions .

Q. How is NMR spectroscopy used to confirm the structure of this compound derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for structural confirmation:

- ¹H NMR : The benzyl group appears as a singlet (~δ 5.2 ppm for -CH2-), while the methoxy group resonates as a singlet (~δ 3.8 ppm). Pyrazole protons show distinct splitting patterns (e.g., δ 6.5–7.5 ppm for aromatic protons) .

- ¹³C NMR : The carbonyl carbon (if present) appears at ~δ 160–170 ppm, and the methoxy carbon at ~δ 55 ppm. Aromatic carbons are observed between δ 110–140 ppm .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Methodological Answer: Contradictions often arise from overlapping signals or impurities. Strategies include:

- Multi-technique validation : Combine NMR, IR, and mass spectrometry. For example, IR confirms the presence of C=O (1700–1750 cm⁻¹) or C-O (1250 cm⁻¹) groups, while HRMS validates molecular weight .

- X-ray crystallography : Resolves ambiguities in regiochemistry. Software like SHELX refines crystallographic data to confirm bond lengths and angles .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR shifts and compare them with experimental data to identify discrepancies .

Q. What computational methods predict the reactivity of this compound in catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing reactivity at C-5 .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. Pyrazole derivatives show affinity for kinase ATP-binding sites due to π-π stacking with benzyl groups .

Q. How are crystallographic data analyzed to resolve tautomerism in pyrazole derivatives?

Methodological Answer: Tautomerism (e.g., 1H vs. 2H-pyrazole) is resolved via:

- SHELX refinement : Hydrogen atom positions are optimized using SHELXL, which calculates R-factors to validate the most stable tautomer .

- Thermal ellipsoid plots : Visualize electron density to distinguish between possible tautomeric forms. For example, a planar pyrazole ring with defined N-H positions confirms the 1H configuration .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer. For example, a microreactor with a residence time of 10 min at 120°C achieves 90% yield .

- Catalytic optimization : Use Pd/C or Ni catalysts for benzylation steps, reducing side reactions. Yields improve from 70% to 85% with 5 mol% Pd/C .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Methodological Answer:

- SAR studies : Replace the methoxy group with electron-withdrawing groups (e.g., -NO2) to enhance binding to cytochrome P450 enzymes. IC50 values correlate with Hammett σ constants .

- Pharmacophore modeling : MOE software identifies the benzyl group as critical for hydrophobic interactions in kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.